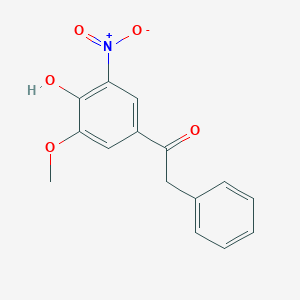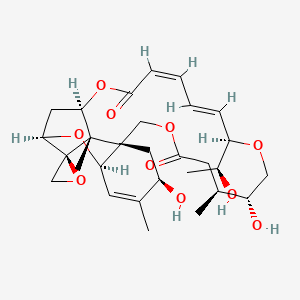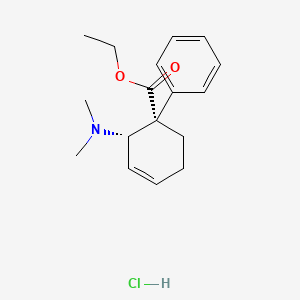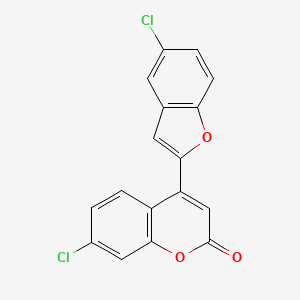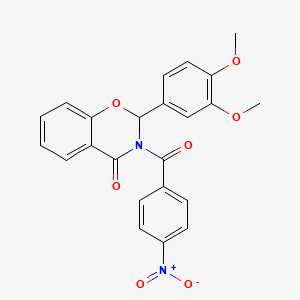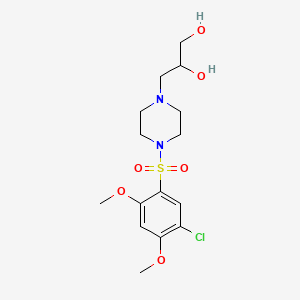
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s unique structure, which includes a styryl group attached to the theophylline core, may impart distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 4-methoxy-2,3-dimethylbenzaldehyde.
Reaction: A condensation reaction between theophylline and 4-methoxy-2,3-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in respiratory diseases, neurodegenerative disorders, and as a stimulant.
Industry: May be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is unique due to the presence of the styryl group, which may impart distinct pharmacological properties compared to other xanthine derivatives. This structural modification could influence its binding affinity to receptors and enzymes, as well as its overall biological activity.
Properties
CAS No. |
155271-16-2 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChI Key |
YRUNUVOGMHQOPX-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


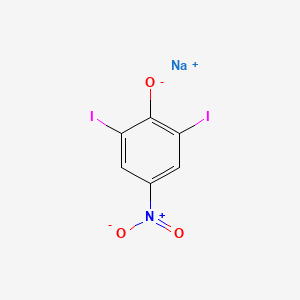
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
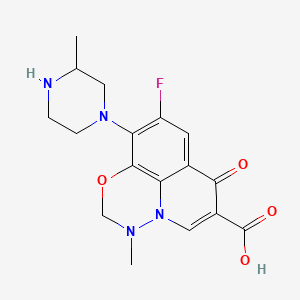
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)


